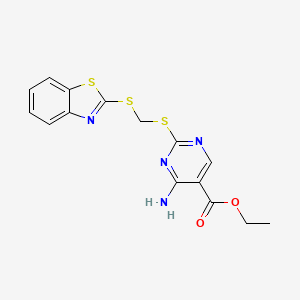
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with an ethyl ester group, an amino group, and a benzothiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.
Attachment to Pyrimidine Ring: The benzothiazole moiety is then attached to a pyrimidine ring through a thiomethylthio linkage. This step involves the reaction of the benzothiazole derivative with a pyrimidine precursor in the presence of a base such as sodium hydride.
Introduction of the Ethyl Ester Group: The final step involves the esterification of the carboxylate group on the pyrimidine ring using ethanol and a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiomethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzothiazole moiety.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-(substituted)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate: These compounds also contain a benzothiazole and pyrimidine ring but differ in the substitution pattern and functional groups, leading to variations in biological activity.
Triazole-Pyrimidine Hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties similar to this compound.
Propriétés
Formule moléculaire |
C15H14N4O2S3 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
ethyl 4-amino-2-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14N4O2S3/c1-2-21-13(20)9-7-17-14(19-12(9)16)22-8-23-15-18-10-5-3-4-6-11(10)24-15/h3-7H,2,8H2,1H3,(H2,16,17,19) |
Clé InChI |
WUQOTAORNZVATK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1N)SCSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11570899.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11570902.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570904.png)
![3-Hydroxy-8-methyl-8-(prop-2-yn-1-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B11570908.png)
![7-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11570911.png)

![1-anilino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11570923.png)
![6-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570928.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11570936.png)
![4-fluoro-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B11570942.png)
![ethyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11570949.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11570952.png)
![azepan-1-yl[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11570958.png)
![2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11570963.png)
